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Compound of Interest

Compound Name: Urea, 1-(fluoroacetyl)-3-phenyl-

CAS No.: 1737-17-3

Cat. No.: B161797

Get Quote

Executive Summary
Fluoroacetyl-containing ureas represent a specialized class of nitrogenous compounds where

the urea scaffold (

) is derivatized with a fluoroacetyl (

) or trifluoroacetyl (

) moiety. These compounds occupy a unique niche in chemical biology and agrochemistry due
to the distinct properties of the fluorine atom: high electronegativity, metabolic stability (in the
case of

), and specific metabolic toxicity (in the case of

).

This guide analyzes the research applications of these compounds, ranging from insect growth

regulators (IGRs) and chitin synthesis inhibitors to metabolic probes for mitochondrial function.
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We also explore their synthetic utility as intermediates in the formation of bioactive

heterocycles.

Chemical Rationale & Structural Classification
The biological activity of fluoroacetyl ureas is dictated by the number of fluorine atoms on the

acetyl group. It is critical to distinguish between two primary subclasses:

Monofluoroacetyl Ureas ( )
Reactivity: The

bond is strong, but the

group can mimic the acetyl group in biological systems.

Mechanism of Action: These compounds often act as pro-drugs for fluoroacetate. Upon

hydrolysis by amidases or ureases, they release fluoroacetate, which enters the "Lethal

Synthesis" pathway, blocking the Krebs cycle.

Research Application: Used as metabolic probes to study aconitase inhibition and

mitochondrial respiration, or as potent rodenticides (historical).

Trifluoroacetyl Ureas ( )
Reactivity: The

group is highly lipophilic and electron-withdrawing, significantly lowering the pKa of the urea
protons.

Mechanism of Action: They function primarily as bioisosteres of benzoylureas. The electron-

deficient carbonyl enhances binding affinity to target enzymes like chitin synthase.

Research Application: Development of Insect Growth Regulators (IGRs) and neonicotinoid

synergists.

Biological Mechanisms & Research Applications
Agrochemicals: Insect Growth Regulation
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Trifluoroacetyl ureas have emerged as potent scaffolds for insecticides, specifically targeting

the molting process in insects.

Chitin Synthesis Inhibition: Similar to diflubenzuron,

-trifluoroacetyl derivatives inhibit the formation of chitin, a polymer essential for the insect
exoskeleton. The

group enhances cuticular penetration due to increased lipophilicity.

Neonicotinoid Synergism: Research indicates that trifluoroacetyl derivatives can enhance the

hydrophobicity and effectiveness of neonicotinoids, improving their penetrability into the

insect integument [1].

Quantitative Data: Insecticidal Activity Comparison
Table 1: Comparative toxicity of trifluoroacetyl derivatives vs. standard agents against

Spodoptera exigua (Beet Armyworm) [2].

Compound
Class

Derivative
Type

LC50 (mg/L)
Relative
Potency

Mechanism

Standard Hexaflumuron 0.58 1.0x
Chitin Synthase

Inhibitor

Standard Chlorfluazuron 0.42 1.4x
Chitin Synthase

Inhibitor

Experimental
N-Trifluoroacetyl

Urea Analog
0.30 1.93x

Enhanced

Lipophilicity

Control
Urea

(Unsubstituted)
>100 Inactive N/A

Metabolic Probes: The "Lethal Synthesis" Pathway
Monofluoroacetyl ureas are valuable tools for studying cellular respiration. They exploit the

"Lethal Synthesis" pathway, where the cellular machinery mistakes the fluoroacetyl moiety for

acetyl-CoA.
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Mechanism: The urea linkage is hydrolyzed, releasing fluoroacetate. This is converted to

fluoroacetyl-CoA, which condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate.

Target: Fluorocitrate binds irreversibly to aconitase, halting the TCA cycle and causing citrate

accumulation [3].

Visualization: Lethal Synthesis Mechanism
The following diagram illustrates the metabolic activation of fluoroacetyl ureas.
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Figure 1: Mechanism of "Lethal Synthesis" where fluoroacetyl ureas act as Trojan horses for

aconitase inhibition.

Experimental Protocols
Synthesis of N-Fluoroacetyl-N'-Aryl Ureas
This protocol describes the synthesis of

-fluoroacetyl ureas via the reaction of fluoroacetyl isocyanate with an amine. This method is
preferred for its high yield and purity compared to direct acylation.

Reagents:

Fluoroacetyl chloride

Silver cyanate (AgOCN)

Aryl amine (e.g., aniline)
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Solvent: Anhydrous Benzene or Dichloromethane (DCM)

Safety Warning: Fluoroacetyl chloride and the resulting ureas are potentially highly toxic. All

operations must be performed in a functioning fume hood with appropriate PPE (double nitrile

gloves, face shield).

Step-by-Step Methodology:

Generation of Isocyanate:

In a flame-dried flask under nitrogen, suspend Silver Cyanate (1.1 equiv) in anhydrous

benzene.

Add Fluoroacetyl chloride (1.0 equiv) dropwise at 0°C.

Reflux the mixture for 1 hour. The supernatant contains in situ generated fluoroacetyl

isocyanate.

Note: Do not isolate the isocyanate due to instability.

Urea Formation:

Cool the reaction mixture to room temperature.

Add a solution of the Aryl Amine (0.9 equiv) in benzene dropwise.

Stir the reaction for 2–4 hours. A precipitate (the urea) will form.

Purification:

Filter the solid precipitate.

Wash with cold benzene and then hexane to remove unreacted starting materials.

Recrystallize from ethanol/water if necessary.

Characterization:

IR: Look for carbonyl stretches around 1700 cm⁻¹ (urea) and 1740 cm⁻¹ (acyl).
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19F NMR: Distinctive signal for

(triplet if coupled to protons, typically -230 ppm range depending on reference).

Synthesis of N-Acyl Cyclic Ureas (Haloacetyl
Derivatives)
Cyclic ureas (imidazolidinones) derivatized with haloacetyl groups are versatile intermediates

for bioactive heterocycles [4].

Protocol:

Dissolve 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one in toluene.

Add Chloroacetyl chloride or Fluoroacetyl chloride (1.5 equiv).

Reflux for 4–6 hours. No base is typically required for haloacetyl chlorides in this specific

scaffold, as HCl is driven off.

Evaporate solvent to yield the

-haloacetyl cyclic urea.

Yields: Typically 89–95%.

Synthesis Workflow Diagram
The following diagram outlines the two primary synthetic routes discussed.
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Route A: Isocyanate Method

Route B: Direct Acylation
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Figure 2: Synthetic pathways for linear and cyclic fluoroacetyl ureas.

Future Outlook & Theranostics
While historical use focused on toxicity, modern research is pivoting toward molecular imaging.

PET Imaging: The incorporation of Fluorine-18 (

) into acetyl-urea scaffolds is a growing field. Although currently dominated by amides like
[18F]PBR06 (a TSPO ligand for neuroinflammation) [5], the urea scaffold offers different
solubility and binding profiles.

Activity-Based Protein Profiling (ABPP): The electrophilicity of the fluoroacetyl group (less

reactive than chloroacetyl but more specific) makes these ureas potential candidates for

covalent probes targeting cysteine proteases.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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